3-(哌啶-4-基甲基)吡咯烷-2,5-二酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

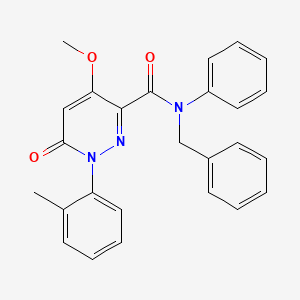

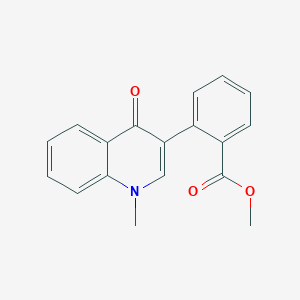

“3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride” is a chemical compound with the CAS Number: 2305256-03-3 . It has a molecular weight of 232.71 . This compound is a versatile material used in scientific research. Its unique properties make it ideal for various applications, including drug development and synthesis of complex molecules.

Synthesis Analysis

The synthesis of similar compounds, such as 1,3-disubstituted pyrrolidine-2,5-diones, has been achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C for 1.5 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.科学研究应用

合成方法

由于其重要性,吡咯烷衍生物(包括 3-(哌啶-4-基甲基)吡咯烷-2,5-二酮)的新型合成方法的开发一直是药物化学的重点。为了应对大量生产此类化合物所面临的挑战,已经提出了一种合成结构相关化合物 3-(吡咯烷-1-基)哌啶的简单方法。该方法涉及吡咯基吡啶的彻底催化氢化,该吡咯基吡啶可以通过 3-氨基吡啶与 2,5-二甲氧基四氢呋喃缩合制备 (Smaliy 等人,2011)。

抗肿瘤和抗菌活性

多项研究调查了与 3-(哌啶-4-基甲基)吡咯烷-2,5-二酮结构相关的化合物的抗肿瘤和抗菌活性。例如,通过涉及偶氮甲碱内盐的区域选择性合成合成的化合物对各种人类肿瘤细胞系显示出温和的活性,并对特定癌症(如结肠癌、乳腺癌、白血病和前列腺癌)显示出相当大的活性 (Girgis,2009)。此外,一系列双螺杂环,包括双螺[3H-吲哚-3,2'-吡咯烷-3',3''-哌啶]-2(1H),4''-二酮衍生物,表现出抗菌和抗结核活性,突出了它们作为药理剂的潜力 (Dandia 等人,2013)。

药理特性

吡咯烷衍生物的药理特性已被广泛研究,包括它们作为抗惊厥剂的潜力。一系列新的吡咯烷-2,5-二酮衍生物在小鼠中显示出有希望的抗惊厥活性,一些化合物显示出比众所周知的抗癫痫药物更有利的保护指数。这些发现表明了一种涉及钠和 L 型钙通道的合理作用机制,突出了这些化合物的治疗潜力 (Rybka 等人,2017)。

作用机制

While the specific mechanism of action for “3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride” is not explicitly mentioned in the search results, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

安全和危害

未来方向

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The future directions of research on this compound could involve further exploration of its biological activities and potential applications in drug development .

属性

IUPAC Name |

3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7;/h7-8,11H,1-6H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQVMCXWAHSOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2CC(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (4aR,8aS)-3-oxo-6-[4-[(prop-2-enoylamino)methyl]benzoyl]-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2727992.png)

![tert-butyl N-{1-amino-2-[(1H-pyrazol-1-yl)methyl]propan-2-yl}carbamate](/img/structure/B2727994.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)

![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)